3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7Cl2N3 |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H |
InChI Key |
LZICUGMKJHFLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of thionyl chloride or sulfur oxychloride as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at position 3 undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Reagents and Conditions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Amines (e.g., NH₃) | Ethanol, reflux | 3-(Aminomethyl)-1H-pyrazolo[4,3-b]pyridine | Precursor for bioactive molecules |
| Thiols (e.g., RSH) | DMF, 80°C | 3-(Alkylthio)methyl derivatives | Thioether linkage for drug design |
| Sodium Azide | DMSO, 120°C | 3-(Azidomethyl) derivative | Click chemistry intermediates |
Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the chloride ion. The pyrazolo[4,3-b]pyridine core stabilizes the transition state through resonance.
Cross-Coupling Reactions
The chloromethyl group participates in transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃
-
Conditions : DMF/H₂O (3:1), 100°C
-
Product : 3-(Arylmethyl)-1H-pyrazolo[4,3-b]pyridines
-
Application : Synthesis of kinase inhibitors.
Buchwald-Hartwig Amination
-
Reagents : Primary/secondary amines, Pd₂(dba)₃, Xantphos
-
Conditions : Toluene, 110°C
-
Product : 3-(Aminomethyl) derivatives with aryl/alkyl groups
-
Yield : ~70–85% (varies with amine steric bulk).
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
Formation of Tricyclic Systems
-
Reagents : NaN₃, CuI, DMF
-
Conditions : 120°C, 12 h
-
Product : Pyrazolo[4,3-b]pyrido[3,4-e]pyrimidines
-
Mechanism : Azide-alkyne cycloaddition (CuAAC) followed by ring closure .
Acid-Catalyzed Cyclization
-
Reagents : H₂SO₄, CH₃COOH
-
Conditions : Reflux, 6 h
-
Product : 6H-Pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidin-6-ones
-
Application : Anticancer scaffolds.
Oxidation and Reduction Reactions
Oxidation of the Chloromethyl Group
-
Reagents : KMnO₄, H₂O
-
Conditions : 60°C, 4 h
-
Product : 3-(Carboxymethyl)-1H-pyrazolo[4,3-b]pyridine
-
Use : Carboxylic acid derivatives for conjugation.
Reduction of the Pyridine Ring
-
Reagents : H₂, Pd/C
-
Conditions : Ethanol, 50 psi, 24 h
-
Product : Partially saturated pyrazolo[4,3-b]piperidines
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at electron-rich positions.
Nitration
-
Reagents : HNO₃/H₂SO₄
-
Conditions : 0°C, 2 h
-
Product : 6-Nitro-3-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine
-
Regioselectivity : Directed by the pyrazole ring’s electron-donating effect .
Sulfonation
-
Reagents : SO₃, H₂SO₄
-
Conditions : 40°C, 6 h
-
Product : 6-Sulfo derivatives
Radical Reactions
The chloromethyl group participates in homolytic cleavage under radical conditions.
Gomberg-Bachmann Arylation
-
Reagents : Benzene, AIBN
-
Conditions : 80°C, 12 h
-
Product : 3-(Phenylmethyl) derivatives
Comparison with Structural Analogs
| Feature | 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | 3-(Chloromethyl)pyridine |
|---|---|---|
| Reactivity | Higher due to fused pyrazole ring | Moderate |
| Nucleophilic Sites | C3 (chloromethyl), N1, C6 | C3, pyridine N |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |
Stability and Reaction Optimization
Biological Activity
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₇ClN₃·HCl
- CAS Number : 1956371-34-8
- Appearance : White solid, soluble in water
The compound features a pyrazolo-pyridine structure with a chloromethyl group at the 3-position, which enhances its reactivity and biological profile. This substitution allows for various synthetic modifications that can lead to novel derivatives with improved therapeutic efficacy.
Research indicates that this compound acts primarily as an inhibitor of phosphodiesterase type 1 (PDE1) . PDE1 enzymes are critical in regulating cyclic nucleotide levels within cells, which are involved in numerous physiological processes. The inhibition of PDE1 is particularly relevant in the context of neurodegenerative diseases, where modulation of cyclic nucleotide signaling can have therapeutic effects.
Inhibition Studies
In vitro assays have demonstrated that the chloromethyl group significantly influences the compound's binding affinity and inhibitory potency against PDE1. Modifications to this group can enhance or reduce the compound's effectiveness, indicating a structure-activity relationship (SAR) that is crucial for drug design.
Biological Activity and Therapeutic Applications
The biological activity of this compound extends beyond PDE inhibition. Its derivatives are being explored for various therapeutic applications:
- Neuroprotective Effects : Potential use in treating neurodegenerative disorders due to its ability to modulate enzymatic activity associated with neuronal health.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory conditions.
- Cancer Therapeutics : The compound's structural similarities to other known inhibitors suggest potential applications in cancer therapy by targeting specific kinases involved in tumor growth.
Comparative Analysis of Similar Compounds
The following table summarizes notable compounds similar to this compound, highlighting their unique features and potential biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | Pyrazolo-Pyridine | Substituted at the 6-position; potential PDE inhibitor |
| 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine | Pyrazolo-Pyridine | Different substitution pattern; varied biological activity |
| 2-Amino-6-chloropyridine | Pyridine derivative | Core pyridine structure; used as a precursor |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Notable findings include:
- PDE Inhibition : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against PDE1, indicating potent inhibitory effects.
- Neuroprotective Activity : Animal models treated with selected derivatives showed improved cognitive function and reduced neuroinflammation compared to control groups.
- Anti-cancer Activity : In vitro tests on human tumor cell lines (HeLa, HCT116) indicated significant antiproliferative effects with some derivatives achieving IC50 values below 1 µM.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[4,3-b]pyridine derivatives exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with tumor growth and metastasis. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival .
Phosphodiesterase Inhibition
Pyrazolo[4,3-b]pyridine compounds, including 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride, have been identified as potential inhibitors of phosphodiesterase type IV (PDE4). PDE4 inhibitors are valuable in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can reduce inflammation and improve respiratory function .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that pyrazolo[4,3-b]pyridines can exhibit inhibitory effects against various bacterial strains and fungi. This property makes them candidates for developing new antimicrobial agents .
Synthetic Routes
The synthesis of this compound typically involves several steps, including chlorination and cyclization reactions. A common method utilizes thionyl chloride or sulfur oxychloride for chlorination, followed by subsequent reactions to form the pyrazolo[4,3-b]pyridine structure .
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Chlorination | Thionyl chloride or sulfur oxychloride |
| 2 | Cyclization | Varies based on desired substituents |
Industrial Production
In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. Continuous flow reactors are often employed to enhance the efficiency of the production process .
Semiconductor and OLED Technologies
Recent studies have highlighted the role of pyrazolo[4,3-b]pyridine derivatives in material science, particularly in organic light-emitting diodes (OLEDs) and semiconductor applications. The unique electronic properties of these compounds make them suitable candidates for developing advanced materials in electronics .
Case Study 1: Anticancer Properties
A study conducted on various pyrazolo[4,3-b]pyridine derivatives demonstrated their effectiveness in reducing cell viability in breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: PDE4 Inhibition
Research involving a series of pyrazolo[4,3-b]pyridines showed promising results as PDE4 inhibitors, leading to decreased inflammation markers in preclinical models of asthma.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The pyrazolo-pyridine scaffold is shared among analogs, but substituents and ring saturation vary significantly, influencing reactivity and applications.
Table 1: Structural and Molecular Comparison
*Calculated based on formula.
Key Observations :
- Ring Saturation : Partially or fully saturated analogs (e.g., ) exhibit improved metabolic stability but reduced aromatic reactivity compared to the unsaturated target compound.
- Substituent Effects : The chloromethyl group in the target compound offers higher electrophilicity than esters () or carboxamides (), enabling alkylation reactions. In contrast, phenyl or piperidine substituents () enhance lipophilicity and receptor binding .
Q & A
Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, a pyrazolo[4,3-b]pyridine core can be synthesized via cyclization of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to yield intermediates like 3-bromo-1H-pyrazolo[4,3-b]pyridine (29% yield) . Subsequent Boc protection (using Boc₂O and Et₃N in DMF, 88% yield) and coupling reactions (e.g., Pd-catalyzed cross-coupling with aryl amines) are employed to introduce the chloromethyl group. Final hydrochloride salt formation is achieved via acid treatment (e.g., HCl in DCM) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. H NMR resolves proton environments, such as aromatic protons (δ 8.50–7.84 ppm) and chloromethyl groups (δ ~4.0–4.5 ppm). C NMR confirms carbon frameworks, while High-Resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₇H₇ClN₃: 168.0321) . Purity is often assessed via reverse-phase HPLC with UV detection.
Q. What safety precautions are essential when handling this compound in laboratory settings?
Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release. Waste must be neutralized and disposed via certified hazardous waste services. Contaminated glassware requires rinsing with ethanol before washing .
Advanced Questions
Q. How can researchers optimize coupling reactions involving 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine derivatives to enhance regioselectivity?
Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) under inert atmospheres improve Suzuki-Miyaura couplings. Microwave-assisted reactions (e.g., 100°C for 12 hours) enhance efficiency for aryl-aryl bond formation . Solvent choice (DMF vs. THF) and base (Cs₂CO₃ vs. K₂CO₃) significantly affect yields; for example, Cs₂CO₃ in DMF increases coupling efficiency by stabilizing reactive intermediates .
Q. What strategies are employed to resolve discrepancies in NMR data when analyzing substituted pyrazolo[4,3-b]pyridine derivatives?
Conflicting NMR peaks (e.g., overlapping aromatic signals) can be resolved using 2D techniques like COSY and HSQC. For example, HSQC correlates H-C couplings to distinguish chloromethyl (δC ~45 ppm) from aromatic carbons (δC ~120–150 ppm). Variable-temperature NMR (e.g., -40°C to 25°C) may separate dynamic proton exchanges in polar solvents like DMSO-d₆ .
Q. In preclinical studies, how is this compound utilized as a building block for developing positive allosteric modulators (PAMs)?
The chloromethyl group enables functionalization via nucleophilic substitution (e.g., with amines or thiols) to create bioactive derivatives. For instance, coupling with 3-chloro-4-fluoroaniline under Pd catalysis yields N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a potent mGlu4 PAM. Preclinical pharmacokinetic studies in rodents assess oral bioavailability and blood-brain barrier penetration, with LC-MS/MS quantifying plasma concentrations .
Methodological Notes
- Data Contradiction Analysis : Conflicting synthetic yields (e.g., 29% vs. 88% in ) may arise from Boc protection efficiency or purification methods (e.g., column chromatography vs. recrystallization). Replicate reactions with controlled moisture/oxygen levels are recommended.
- Experimental Design : For scale-up, replace hazardous solvents (DMF) with alternatives like acetonitrile to reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
